2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with 3,5-di-tert-butyl-4-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: A simpler analog without the 3,5-di-tert-butyl-4-hydroxyphenyl group.
N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide: Lacks the benzothiazole ring and sulfanyl group.
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzothiazole ring and the 3,5-di-tert-butyl-4-hydroxyphenyl group makes it distinct from other similar compounds .
Properties
Molecular Formula |
C24H29N3O2S2 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H29N3O2S2/c1-23(2,3)16-11-15(12-17(21(16)29)24(4,5)6)13-25-27-20(28)14-30-22-26-18-9-7-8-10-19(18)31-22/h7-13,29H,14H2,1-6H3,(H,27,28)/b25-13+ |
InChI Key |
XGQWIUHIIUFBML-DHRITJCHSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.